(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol
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Overview
Description
(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[4.4]nonane core with an amino group at the 6th position and a hydroxyl group at the 1st position. The stereochemistry of the compound is defined by the (1R,5R,6R) configuration, indicating the specific three-dimensional arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol typically involves the formation of the spirocyclic core followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of a suitable precursor, such as a diol or a diketone, under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps introduce the amino and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and continuous flow reactors to enhance efficiency and scalability. The choice of solvents, reagents, and reaction conditions is critical to achieving the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.
Scientific Research Applications
(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The spirocyclic structure also contributes to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nonane derivatives: Compounds with similar spirocyclic cores but different functional groups.
Aminocyclohexanol derivatives: Compounds with similar amino and hydroxyl groups but different ring structures.
Uniqueness
(1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol is unique due to its specific stereochemistry and spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various applications. The combination of the spirocyclic core with the amino and hydroxyl groups enhances its versatility and potential for use in diverse fields.
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
(4R,5R,9R)-9-aminospiro[4.4]nonan-4-ol |
InChI |
InChI=1S/C9H17NO/c10-7-3-1-5-9(7)6-2-4-8(9)11/h7-8,11H,1-6,10H2/t7-,8-,9-/m1/s1 |
InChI Key |
RMPOVHNVHWIJIZ-IWSPIJDZSA-N |
Isomeric SMILES |
C1C[C@H]([C@@]2(C1)CCC[C@H]2O)N |
Canonical SMILES |
C1CC(C2(C1)CCCC2O)N |
Origin of Product |
United States |
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